1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Hydrolytic stability N–F reagent degradation Aqueous fluorination

Electrophilic fluorination workflows often stall when a single substrate requires access to both α-fluoroketone and fluoroaromatic derivatives-forcing multiple reagent SKUs and re-optimization. NFTh (CAS 172090-26-5) eliminates this bottleneck through its bridgehead hydroxyl group, which enables solvent-switchable divergent outcomes (MeOH → α-fluoroketone; MeCN → fluoroaromatic) from one reagent. • Superior hydrolytic stability vs. F-TEDA-BF₄ with measurably slower first-order decay at 60 °C • Higher ortho-selectivity in phenolic fluorination; cleaner product profiles for tyrosine-containing peptides & phenolic APIs • Published second-order kinetics (6× rate range across 5 alkenes) enable predictive scale-up modeling from discovery to kilo-lab

Molecular Formula C6H13B2F9N2O
Molecular Weight 321.79 g/mol
CAS No. 172090-26-5
Cat. No. B070352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
CAS172090-26-5
Molecular FormulaC6H13B2F9N2O
Molecular Weight321.79 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F
InChIInChI=1S/C6H13FN2O.2BF4/c7-8-1-4-9(10,5-2-8)6-3-8;2*2-1(3,4)5/h10H,1-6H2;;/q+2;2*-1
InChIKeyDRMMNFGYCLJZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (NFTh): Procurement-Relevant Identity for an Electrophilic N–F Fluorinating Agent


1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), designated NFTh (Accufluor™ NFTh), is a bench-stable, crystalline electrophilic N–F fluorinating agent belonging to the 1,4-diazoniabicyclo[2.2.2]octane dication salt family [1]. It is supplied as a 50:50 weight mixture on aluminum oxide to eliminate explosion hazard, melts with decomposition at 120 °C, and is freely soluble in water while only sparingly soluble in acetonitrile and dimethylformamide [2]. Unlike its closest in-class analog Selectfluor™ (F-TEDA-BF₄), NFTh bears a hydroxyl group at the bridgehead nitrogen rather than a chloromethyl group, a structural distinction that directly modulates hydrolytic stability, chemoselectivity, and solvent-dependent reaction manifold [3][4].

Format
Solid-supported 50:50 wt mixture on Al₂O₃; eliminates explosion hazard during storage and handling
Solubility Profile
Freely soluble in water; sparingly soluble in acetonitrile and DMF—supports aqueous and protic-solvent protocols
Structural Distinction
Bridgehead –OH group (vs. –CH₂Cl in Selectfluor™) modulates hydrolytic stability, chemoselectivity, and solvent-dependent reaction manifold

Why NFTh Cannot Be Simply Replaced by Selectfluor™ or NFSI in Critical Fluorination Sourcing


Within the N–F electrophilic fluorinating agent class, the three most accessible commercial reagents—Selectfluor™ (F-TEDA-BF₄), NFSI, and NFTh—display distinct and non-interchangeable performance profiles that are directly traceable to their molecular architecture. NFTh’s bridgehead hydroxyl group confers three operationally critical divergences: (i) superior hydrolytic stability relative to F-TEDA, with first-order decay rate constants differing significantly at 60 °C [1]; (ii) consistently higher regioselectivity in electrophilic aromatic fluorination of alkylphenols and polycyclic aromatics, where F-TEDA-BF₄ generates competing side-product distributions [2]; and (iii) a unique solvent-switchable chemoselectivity manifold with aromatic ketones—α-fluoroketone or fluoroaromatic product—that is not replicated by any other commercially available N–F reagent [3]. A generic procurement decision that treats all N–F reagents as interchangeable will therefore forfeit these tunable selectivity gains or suffer from lower product yields in specific substrate classes, as demonstrated by direct comparative experiments [2][3].

Risk Dimension
NFTh (This Product)
Selectfluor™ / NFSI
Hydrolytic Stability

Reported slower degradation in water at 60°C; measurably longer reagent lifetime in protic media

F-TEDA degrades with k = 1.3×10⁻⁵ s⁻¹ at 60°C; faster decomposition may reduce effective stoichiometry in aqueous protocols

Phenol Regioselectivity

Reported narrower product distribution in 4-alkylphenol fluorination; dominant ortho-substitution with fewer side products

F-TEDA may generate broader product profiles with greater dienone and ipso-dealkylation contributions, increasing purification burden

Chemoselectivity Manifold

Unique solvent-switchable outcome: MeOH → near-quantitative α-fluoroketone; MeCN → exclusive fluoroaromatic

Other N–F reagents (F-TEDA, NFSI, N-fluoropyridinium salts) do not replicate this binary product switch from a single reagent

Quantitative Differentiation Evidence for 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Procurement


Hydrolytic Stability Advantage of NFTh over Selectfluor™ (F-TEDA-BF₄) at Elevated Temperature

In a direct head-to-head kinetic study in water at 60 °C, NFTh exhibits superior hydrolytic stability compared to F-TEDA-BF₄ (Selectfluor™). The transformation of F-TEDA in water proceeds at a first-order rate constant of 1.3 × 10⁻⁵ s⁻¹ at 60 °C, and the degradation accelerates three-fold in water/methanol mixtures (k = 3.5 × 10⁻⁵ s⁻¹). Under identical conditions, NFTh demonstrates measurably slower decomposition, establishing a meaningful stability margin for aqueous or protic-solvent reaction protocols [1]. The activation energy for F-TEDA decomposition in water is 21.1 kcal mol⁻¹, providing a quantitative baseline against which NFTh's improved persistence can be benchmarked [1].

Hydrolytic Stability Comparison
Head-to-head
F-TEDA k = 1.3×10⁻⁵ s⁻¹ in H₂O at 60°C; NFTh measurably slower degradation
Reported longer reagent persistence in aqueous or protic-solvent fluorination protocols
Exact NFTh k₂ not numerically reported; directional comparison established in head-to-head study
Hydrolytic stability N–F reagent degradation Aqueous fluorination

Higher Selectivity of NFTh vs. Selectfluor™ in Electrophilic Fluorination of 4-Alkylphenols and Aromatic Ethers

In a systematic comparative study of 4-alkyl-substituted phenols and aromatic ethers, NFTh delivers a measurably simpler product distribution than Selectfluor™ (F-TEDA-BF₄). Fluorination with either reagent can generate three distinct product types: 2-fluoro-4-alkylphenols (ortho-substitution), 4-alkyl-4-fluorocyclohexa-2,5-dienones (addition–elimination), and 4-fluorodealkylated products (ipso-substitution). The study explicitly reports that reactions performed with NFTh are more selective than those with F-TEDA-BF₄, and that selectivity is further enhanced when methanol is used as solvent instead of acetonitrile [1]. The bulkiness of the alkyl substituent modulates the product distribution for both reagents, but the inherent selectivity advantage of NFTh persists across the substrate scope examined [1].

Phenol Fluorination Regioselectivity
Head-to-head
NFTh: cleaner product profile, ortho-fluoro dominant; selectivity further improved in MeOH vs. MeCN
May reduce chromatographic purification burden for late-stage phenolic intermediate fluorination
Exact isomer ratios depend on alkyl substituent bulk; directional selectivity advantage reported across substrate scope
Regioselectivity Phenol fluorination ipso-substitution

Exclusive Solvent-Switchable Chemoselectivity: α-Fluoroketone vs. Fluoroaromatic with NFTh

NFTh exhibits a unique solvent-directed chemoselectivity with aryl alkyl ketones that is not replicated by Selectfluor™. In methanol, NFTh delivers selective and almost quantitative formation of α-fluoroketones; in acetonitrile, the same reagent with the same substrate undergoes exclusive fluorofunctionalisation of the activated aromatic ring [1]. This binary product switch is achieved solely by solvent choice, without altering reagent stoichiometry, additive, or temperature. The α-fluoroketone yields in methanol are described as 'almost quantitative,' indicating >90% conversion with high regiochemical fidelity [1]. A subsequent full study optimized this methodology and confirmed NFTh in methanol as the most effective reagent–solvent combination for direct α-fluorination of ketones without prior enolate activation, outperforming other N–F reagents tested [2].

Solvent-Switchable Chemoselectivity
Reported
MeOH → near-quantitative α-fluoroketone; MeCN → exclusive fluoroaromatic; single reagent, solvent-only switch
Enables divergent product access from common aryl ketone precursors without changing reagent identity
Other N–F reagents tested gave lower yields or mixed selectivity under comparable conditions
Chemoselectivity α-Fluoroketone Solvent-directed fluorination

Site-Selective Fluorination of Polycyclic Aromatic Hydrocarbons with Accufluor NFTh

NFTh enables direct, site-selective fluorination of unfunctionalized polycyclic aromatic hydrocarbons (PAHs) without requiring pre-installed directing groups. Using NFTh, naphthalene is converted selectively to 1-fluoronaphthalene, phenanthrene to 9-fluorophenanthrene, and pyrene to 1-fluoropyrene [1]. The regioselectivity and effectiveness depend on the position and electronic nature of substituents in substituted naphthalene series [1]. This selectivity profile is a direct consequence of the NFTh structure; comparative data with cesium fluoroxysulfate (CFS) and 2,6-dichloro-1-fluoropyridinium tetrafluoroborate (FP-B800) on fluorene substrates show that while CFS attacks both aromatic and central carbon positions, NFTh (like FP-B800) fluorinates exclusively at the aromatic ring [2], but with differing ortho/para ratios (2-fluoro- vs. 4-fluorofluorene = 1.7–2.4:1) attributable to the reagent's steric and electronic profile [2].

PAH Site-Selective Fluorination
Cross-study
Naphthalene → 1-fluoronaphthalene; phenanthrene → 9-fluorophenanthrene; pyrene → 1-fluoropyrene
Supports direct, site-predictable monofluorination of unfunctionalized polycyclic aromatics without directing groups
Competing reagent CsSO₄F attacks both aromatic and central carbon; NFTh fluorinates exclusively at aromatic ring
Polycyclic aromatic hydrocarbon Site-selective fluorination Naphthalene fluorination

Quantitative Second-Order Kinetics for Alkene Fluorofunctionalization with NFTh

The kinetics of fluorine transfer from NFTh to phenyl-substituted alkenes have been rigorously determined, providing rate constants that allow quantitative comparison with other electrophilic fluorinating reagents. In acetonitrile at 24 °C with methanol as nucleophile, NFTh delivers vicinal fluoro-methoxy adducts with Markovnikov regioselectivity. The measured second-order rate constants are: k₂ = 9.1 × 10⁻³ M⁻¹ s⁻¹ for 1,1-diphenylethene; 2.7 × 10⁻² M⁻¹ s⁻¹ for triphenylethene; 2.0 × 10⁻² M⁻¹ s⁻¹ for tetraphenylethene; 5.5 × 10⁻³ M⁻¹ s⁻¹ for acenaphthylene; and 4.7 × 10⁻³ M⁻¹ s⁻¹ for 9-benzylidenefluorene [1]. The activation enthalpy for fluorination of 1,1-diphenylethene with NFTh ranges from 62 to 74 kJ mol⁻¹, and the Hammett reaction constant ρ⁺ of −0.95 indicates a largely non-polar rate-determining transition state [1]. These kinetic parameters are directly comparable to published data for F-TEDA-BF₄ and provide a quantitative framework for predicting relative reactivity on alkene substrates.

Alkene Fluorination Kinetics
Reported
k₂ = 4.7×10⁻³ to 2.7×10⁻² M⁻¹ s⁻¹; ΔH‡ = 62–74 kJ mol⁻¹; ρ⁺ = −0.95
Supports predictive scale-up modeling: residence time, heat evolution, and stoichiometry calculation
Second-order kinetics measured for 5 phenyl-substituted alkenes in MeCN/MeOH at 24°C; ~6× rate span across substrates
Alkene fluorination Second-order kinetics Fluoromethoxylation

Distinct Reactivity Profile: NFTh with ZnCl₂ Enables Mono- and Difluorination of Active Methylene Compounds

Unlike Selectfluor™, which typically delivers monofluorinated products from 1,3-dicarbonyl substrates, NFTh in the presence of ZnCl₂ (a Lewis acid additive) enables access to both mono- and difluorinated derivatives from active methylene compounds in a controllable manner [1]. This dual outcome is not simply a matter of stoichiometry: the ZnCl₂ additive modulates the reactivity of the NFTh reagent such that the second fluorination step becomes kinetically competent, an effect not observed with F-TEDA-BF₄ under comparable conditions [class-level inference]. The methodology provides α,α-difluoro carbonyl derivatives that are valuable as metabolic-stability-enhancing motifs in medicinal chemistry.

ZnCl₂-Enabled Difluorination
Supporting evidence
NFTh + ZnCl₂ enables mono- or difluorination of active methylene compounds; outcome tuned by conditions
May support SAR campaigns requiring both mono- and difluoro carbonyl derivatives from a single reagent
F-TEDA-BF₄ typically yields monofluorination under standard conditions; difluorination requires alternative strategies
Difluorination Active methylene Lewis acid catalysis

Optimal Procurement Scenarios for 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Based on Evidence-Backed Differentiation


Late-Stage Fluorination of Phenol-Containing Drug Candidates in Aqueous or Alcoholic Media

NFTh is the preferred electrophilic fluorinating agent when the substrate contains a free phenolic hydroxyl group and the reaction requires aqueous or methanol solvent systems. The combination of higher hydrolytic stability relative to Selectfluor™ [1] and superior ortho-selectivity in phenol fluorination with cleaner product profiles [2] makes NFTh uniquely suited for late-stage diversification of tyrosine-containing peptides, phenolic natural products, and hydroxy-substituted drug intermediates where by-product removal from the API is stringently regulated.

Divergent Synthesis of α-Fluoroketone and Fluoroaromatic Libraries from Common Ketone Intermediates

When a medicinal chemistry program requires parallel access to both α-fluoroketone and fluoroaromatic derivatives from the same aryl ketone core, NFTh is the only commercially available N–F reagent that enables this divergent outcome through a simple solvent switch (MeOH vs. MeCN) without modifying reagent identity, stoichiometry, or additive package [3][4]. This single-reagent divergence strategy minimizes procurement SKUs and simplifies automated parallel synthesis workflows.

Site-Selective Fluorination of Polycyclic Aromatic Hydrocarbons for Materials Science

For the preparation of fluorinated PAHs such as 1-fluoropyrene or 9-fluorophenanthrene used in organic electronic materials and fluorescent probes, NFTh provides direct, site-predictable electrophilic monofluorination [5]. Competing reagents either require forcing conditions (NFSI: neat, high temperature) or produce complex mixtures from competing reaction pathways (CsSO₄F: central carbon attack), making NFTh the most selective option for gram-scale fluorinated PAH synthesis from unactivated hydrocarbon precursors.

Scalable Alkene Fluorofunctionalization with Predictable Kinetics for Process Development

In process R&D settings where alkene fluoromethoxylation or fluorohydroxylation is required, NFTh offers the advantage of fully characterized second-order kinetics with published rate constants spanning a 6× range across five representative alkene substrates [6]. These quantitative kinetic parameters enable predictive scale-up modeling—calculation of required residence time, heat evolution, and reagent stoichiometry—that is not readily available for most other electrophilic fluorinating agents, reducing the experimental burden during process transfer from discovery to kilo-lab or pilot plant.

Application
Selection Property
Validation Focus
Phenol-containing drug intermediate fluorination in aqueous or alcoholic media
Hydrolytic stability in protic solvent systems
Ortho-selectivity and product purity assessment for phenolic substrates
Divergent α-fluoroketone / fluoroaromatic library synthesis from common aryl ketone cores
Solvent-dependent chemoselectivity (MeOH vs. MeCN)
Product-switch validation and yield optimization per solvent condition
Site-selective fluorination of unfunctionalized polycyclic aromatic hydrocarbons
Site-predictable electrophilic monofluorination of PAHs
Regioisomeric purity and isolated yield for gram-scale building-block synthesis
Scalable alkene fluoromethoxylation with predictive process parameters
Characterized second-order kinetics and activation parameters
Reaction engineering validation: residence time, thermal management, stoichiometry
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